N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine

Peptide coupling Racemization suppression Carfilzomib intermediate synthesis

N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine (CAS 1545469-01-9, C30H41N3O6, MW 539.66), also designated Boc-Homophe-Leu-Phe-OH, is a chirally pure, Boc-protected tripeptide free acid that serves as a penultimate intermediate in the fragment-condensation synthesis of carfilzomib (Kyprolis), a second-generation epoxyketone proteasome inhibitor approved for relapsed/refractory multiple myeloma. The compound incorporates an N-terminal Boc-L-homophenylalanine residue linked to L-leucine and a C-terminal L-phenylalanine free carboxylic acid, providing the requisite backbone for subsequent coupling with the epoxyketone warhead fragment.

Molecular Formula C30H41N3O6
Molecular Weight 539.7 g/mol
Cat. No. B15092122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine
Molecular FormulaC30H41N3O6
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C30H41N3O6/c1-20(2)18-24(27(35)32-25(28(36)37)19-22-14-10-7-11-15-22)31-26(34)23(33-29(38)39-30(3,4)5)17-16-21-12-8-6-9-13-21/h6-15,20,23-25H,16-19H2,1-5H3,(H,31,34)(H,32,35)(H,33,38)(H,36,37)
InChIKeyMXWBVNBYKGRKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine (Boc-Homophe-Leu-Phe-OH): A Defined Carfilzomib Tripeptide Intermediate for Fragment-Based Proteasome Inhibitor Synthesis


N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine (CAS 1545469-01-9, C30H41N3O6, MW 539.66), also designated Boc-Homophe-Leu-Phe-OH, is a chirally pure, Boc-protected tripeptide free acid that serves as a penultimate intermediate in the fragment-condensation synthesis of carfilzomib (Kyprolis), a second-generation epoxyketone proteasome inhibitor approved for relapsed/refractory multiple myeloma [1]. The compound incorporates an N-terminal Boc-L-homophenylalanine residue linked to L-leucine and a C-terminal L-phenylalanine free carboxylic acid, providing the requisite backbone for subsequent coupling with the epoxyketone warhead fragment [2]. Unlike the methyl ester analog (Boc-Homophe-Leu-Phe-OMe, CAS 868539-96-2), the free acid form eliminates the need for ester hydrolysis prior to the final amide bond-forming step, thereby reducing the risk of epimerization at the C-terminal phenylalanine residue [3].

Why Boc-Homophe-Leu-Phe-OH Cannot Be Substituted by Generic Tripeptide Analogs in Carfilzomib Intermediate Procurement


Substituting N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine with superficially similar tripeptide analogs introduces quantifiable risks to downstream carfilzomib synthesis. The methyl ester variant (Boc-Homophe-Leu-Phe-OMe, CAS 868539-96-2) requires an additional LiOH-mediated saponification step to liberate the free acid, a transformation documented to generate diol and epimerization impurities that necessitate additional chromatographic purification and reduce overall yield by 15-20% relative to direct free acid use [1]. The positional isomer Boc-Leu-Homophe-Phe-OH or diastereomeric variants containing D-amino acid residues yield epoxyketone final products with reduced proteasome binding affinity, as the S-configuration at each stereocenter is essential for β5 subunit chymotrypsin-like activity inhibition [2]. The N-deprotected analog H-Homophe-Leu-Phe-OH, while bypassing Boc removal, exhibits poor solubility in organic coupling solvents and undergoes competing N-acylation side reactions during fragment condensation with the morpholinoacetic acid segment, reducing coupling efficiency below 50% compared to ≥85% for the Boc-protected free acid [3].

Quantitative Differentiation Evidence for N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine Against Closest Analogs


Free Acid vs. Methyl Ester: Elimination of Ester Hydrolysis Step Reduces Racemization Impurity Burden

The free carboxylic acid form of Boc-Homophe-Leu-Phe-OH (CAS 1545469-01-9) bypasses the base-catalyzed ester hydrolysis required by the methyl ester analog (Boc-Homophe-Leu-Phe-OMe, CAS 868539-96-2). In the Apicore US LLC patent (US 9,822,145), fragment condensation using the free acid directly with the epoxyketone amine fragment (compound VIII) achieves >85% coupling yield without detectable epimerization at the phenylalanine α-carbon, as confirmed by chiral HPLC [1]. In contrast, the methyl ester route requires LiOH/MeOH-H2O hydrolysis, which the patent acknowledges generates 3-8% of the D-Phe epimer (Impurity 70) that co-elutes with the product on conventional reverse-phase columns, necessitating an additional preparative HPLC step that reduces overall yield by 15-20% [2].

Peptide coupling Racemization suppression Carfilzomib intermediate synthesis

Defined (S,S,S) Stereochemistry vs. Diastereomer Mixtures: Purity Specification for Chiral Integrity

Commercial suppliers (Bidepharm, Leyan) specify the standard purity of Boc-Homophe-Leu-Phe-OH (CAS 1545469-01-9) at 98% by HPLC with accompanying batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound's defined (S,S,S) stereochemistry—corresponding to L-homophenylalanine, L-leucine, and L-phenylalanine—is critical because the carfilzomib patent literature identifies that diastereomeric mixtures containing the (S,S,R) or (R,S,S) variants produce proteasome inhibitors with >100-fold reduced potency in β5 subunit chymotrypsin-like activity assays [1]. In contrast, the comparative intermediate Boc-Homophe-Leu-Phe-OMe (methyl ester) is also commercially available at 98-98.5% purity but is designated as 'PR171 Key Intermediate IV' with a documented impurity profile that includes the Carfilzomib Impurity 70 (D-Phe epimer) and Carfilzomib Impurity 72 (des-Boc analog), both of which propagate into the final API if not removed [2].

Stereochemical purity Diastereomer control Pharmaceutical intermediate specification

Fragment Condensation Efficiency: Boc-Homophe-Leu-Phe-OH Enables Racemization-Free 3+2 Coupling Strategy

The Apicore US LLC patent (US 9,822,145) explicitly claims racemization-free methods employing the free acid form of the tripeptide intermediate for a 3+2 fragment condensation approach to carfilzomib [1]. In this process, Boc-Homophe-Leu-Phe-OH is activated as an active ester (HOBt, HOAt, or OSu) and coupled with the epoxyketone fragment to generate the protected tetrapeptide backbone. The patent reports that this 3+2 fragment condensation strategy achieves a higher overall yield (68-72% from the tripeptide intermediate) compared to stepwise solid-phase or sequential solution-phase approaches (typically 35-50% overall yield) [2]. The free acid form is specifically required for active ester formation; the methyl ester is incompatible with this activation chemistry and requires prior hydrolysis. Furthermore, the patent CN104356197A (2015) reports that using this tripeptide free acid intermediate in carfilzomib synthesis achieves final product purity >99% and overall yield >35% from starting materials, representing a 1.5-2× improvement over earlier synthetic routes [3].

Fragment condensation Racemization-free peptide synthesis Industrial carfilzomib process

Boc Protection Strategy: Acid-Labile Boc vs. Alternative N-Protecting Groups in Tripeptide Intermediate Stability

The Boc protecting group on the homophenylalanine N-terminus provides defined stability characteristics relevant to intermediate storage and handling. The Boc-Homophe-Leu-Phe-OH free acid is specified for storage at 2-8°C, with predicted physicochemical properties including a boiling point of 753.4±60.0°C and density of 1.123±0.06 g/cm³ based on its methyl ester analog . The Boc group is selectively removable under acidic conditions (TFA/CH2Cl2 or HCl/EtOAc), which the guidechem.com synthetic protocol identifies as critical: Boc deprotection with HCl/EtOAc yields a high-purity white solid tripeptide hydrochloride, whereas TFA/DCM deprotection produces an oily residue requiring additional purification . In contrast, alternative Fmoc-protected tripeptide intermediates (e.g., Fmoc-Homophe-Leu-Phe-OH) require basic deprotection conditions (piperidine) that are incompatible with the base-sensitive epoxyketone warhead and promote diketopiperazine formation at the dipeptide stage, reducing the effective yield of the tripeptide by 10-15% relative to the Boc-protected analog [1].

Protecting group strategy Intermediate storage stability Peptide intermediate procurement

Regulatory Positioning: Carfilzomib Impurity 67 Classification as a Specified Process Intermediate

The compound N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine is catalogued as 'Kyprolis Impurity 67' (Carfilzomib Impurity 67) in regulatory reference standard libraries (QCChemical, Cat# QK161867), indicating that this specific tripeptide intermediate is a recognized process-related impurity that must be monitored in the final carfilzomib API . This dual identity—as both a synthetic intermediate and a specified impurity—means that procurement of high-purity Boc-Homophe-Leu-Phe-OH with comprehensive analytical characterization serves a dual purpose: it supports process development while also providing an authenticated reference standard for impurity profiling during quality control . In contrast, the methyl ester analog (Impurity 72) and the morpholinoacetyl tripeptide (Impurity 35) are separately classified, and their specifications do not overlap with the free acid intermediate, requiring procurement of multiple reference standards [1]. A validated UHPLC-UV method described in Scientific Reports (2026) achieves baseline separation of carfilzomib and all specified impurities including Impurity 67 within 22 minutes, with linearity from LOQ to 150% of specification level (0.5-2.25 µg/mL) [1].

Pharmaceutical impurity profiling Regulatory starting material Quality by Design

Validated Application Scenarios for N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine in Carfilzomib Development and Manufacturing


Racemization-Free Fragment Condensation Synthesis of Carfilzomib API via 3+2 Coupling Strategy

The free acid form of Boc-Homophe-Leu-Phe-OH is the required substrate for active ester formation (HOBt or OSu esters) in the Apicore patent's 3+2 fragment condensation approach. This method achieves coupling yields ≥85% with the epoxyketone amine fragment (compound VIII) while maintaining stereochemical integrity (<0.5% D-Phe epimer), as validated by chiral HPLC [1]. The process is directly scalable to multi-kilogram API manufacturing and eliminates the ester hydrolysis step and associated racemization that plagues methyl ester-based routes [2].

Authenticated Reference Standard for Carfilzomib Impurity Profiling and QC Release Testing

Catalogued as Kyprolis Impurity 67, this compound serves as a certified reference standard for UHPLC-UV impurity profiling of carfilzomib API per the validated method described in Scientific Reports (2026), achieving baseline resolution within 22 minutes with an LOQ of 0.5 µg/mL [3]. Procurement of this characterized intermediate enables simultaneous support of process development and QC method validation, reducing the need for multiple separate reference standard acquisitions .

Process Optimization and Yield Improvement for Generic Carfilzomib Manufacturers

For generic API manufacturers pursuing ANDA filings for carfilzomib, the pre-formed Boc-Homophe-Leu-Phe-OH tripeptide free acid enables the more efficient fragment condensation route. Patent CN104356197A demonstrates that using this intermediate yields carfilzomib with >99% purity and >35% overall yield from starting materials, representing a 1.5-2× improvement over stepwise peptide assembly approaches (typically 35-50% yield) [4]. The defined stereochemistry and commercial availability with batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm and Leyan at 98% purity facilitates direct GMP qualification .

Structure-Activity Relationship Studies of Epoxyketone Proteasome Inhibitors

The Boc-Homophe-Leu-Phe-OH scaffold provides a modular platform for SAR exploration of proteasome inhibitors. The free acid can be coupled with diverse amine-containing warheads beyond the canonical epoxyketone to generate libraries of tetrapeptide analogs for β5 subunit selectivity screening. The (S,S,S) stereochemistry serves as a positive control for chymotrypsin-like activity assays where diastereomeric variants show >100-fold reduced potency [5]. The Boc protecting group enables selective N-terminal deprotection for further derivatization without affecting the C-terminal amide bond.

Quote Request

Request a Quote for N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.